molecular formula C17H22N2O5 B3340516 (-)-Eseroline fumarate CAS No. 70310-73-5

(-)-Eseroline fumarate

Cat. No. B3340516
CAS RN: 70310-73-5
M. Wt: 334.4 g/mol
InChI Key: PBZRRADJWNBPNY-XDRMOJKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Eseroline fumarate, also known as (-)-Eseroline, is a synthetic alkaloid derivative of the alkaloid eseroline. It is a white, odorless, crystalline powder that is soluble in water, ethanol, and methanol. It has been used in scientific research for its ability to modulate the activity of various neurotransmitters, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Anaerobic Oxidation and Electron Acceptance

In the context of microbiology, (-)-Eseroline fumarate has been studied for its role in the anaerobic oxidation processes of bacteria like Escherichia coli. In a study, it was used similarly to potassium ferricyanide as an electron acceptor in batch-culture experiments with E. coli, showing its potential as a tool in microbiological research and biotechnological applications (Emde, Swain, & Schink, 1989).

Structural and Pharmacological Insights

Research on (-)-Eseroline fumarate has also contributed significantly to the understanding of the relationship between molecular structure and biological activity. A study investigated its structure and antinociceptive (pain-relieving) activity, providing insights into its potential applications in pharmacology. This research showed that (-)-Eseroline fumarate has a high affinity for opioid receptor sites, indicating its potential for developing new pain relief drugs (Renzi et al., 1980).

Ocular Drug Delivery

In the field of drug delivery systems, (-)-Eseroline fumarate has been studied for its potential applications. For example, research on ketotifen fumarate-loaded silicone hydrogel contact lenses for ocular drug delivery provides a context where similar fumarate compounds are used in developing advanced drug delivery mechanisms. This indicates the broader applicability of fumarate compounds like (-)-Eseroline fumarate in innovative drug delivery solutions (Xu, Li, & Sun, 2011).

Bioenergetics and Respiration in Bacteria

Further, (-)-Eseroline fumarate has implications in the study of bacterial respiration, particularly in understanding how bacteria like E. coli use different compounds as terminal electron acceptors. The transcriptional regulation of the fumarate reductase genes in E. coli, influenced by various factors including fumarate, demonstrates the importance of such compounds in microbial metabolism and energy production (Jones & Gunsalus, 1985).

Neuropharmacology

Eseroline, a metabolite of physostigmine and related to (-)-Eseroline fumarate, has been studied for its neuropharmacological properties. It was found to induce neuronal cell death in various cell culture systems,providing important data on its neurotoxic effects. This research contributes to a deeper understanding of the neuropharmacological actions and potential risks of eseroline-related compounds (Somani, Kutty, & Krishna, 1990).

Enzyme Inhibition Studies

In biochemistry, (-)-Eseroline fumarate plays a role in studies related to enzyme inhibition. For instance, the inhibitory effects of eseroline on acetylcholinesterase, an enzyme important in nerve function, have been explored. Such studies provide insights into the interactions of this compound with biological enzymes, which can be crucial for the development of therapeutic agents (Galli et al., 1982).

properties

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZRRADJWNBPNY-XDRMOJKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018016
Record name (-)-Eseroline fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Eseroline fumarate

CAS RN

70310-73-5
Record name (-)-Eseroline fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Eseroline fumarate
Reactant of Route 2
(-)-Eseroline fumarate
Reactant of Route 3
(-)-Eseroline fumarate
Reactant of Route 4
(-)-Eseroline fumarate
Reactant of Route 5
(-)-Eseroline fumarate
Reactant of Route 6
Reactant of Route 6
(-)-Eseroline fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.